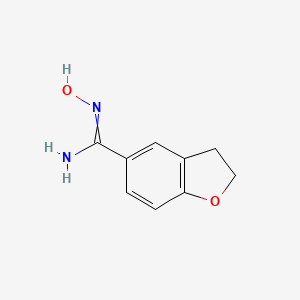
N'-hidroxi-2,3-dihidro-1-benzofuran-5-carboximidamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is a versatile chemical compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . This compound is part of the aromatic heterocycles family and is primarily used for research purposes . Its unique structure and properties make it an ideal candidate for various scientific applications, including drug synthesis, catalysis, and material science advancements.
Aplicaciones Científicas De Investigación
N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in material science for the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often cancer cells .
Mode of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide may interact with its targets by inhibiting cell growth.
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The compound’s molecular weight (17819) suggests that it may have good bioavailability .
Result of Action
The result of N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide’s action is likely to be the inhibition of cell growth . This is based on the observed effects of some substituted benzofurans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide typically involves the reaction of 2,3-dihydrobenzofuran-5-carboxaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide derivative.
Industrial Production Methods: While specific industrial production methods for N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent, and catalyst to enhance yield and purity.
Types of Reactions:
Oxidation: N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Comparación Con Compuestos Similares
2,3-Dihydrobenzofuran-5-carboxaldehyde: This compound shares a similar core structure but lacks the hydroxyl and carboximidamide functional groups.
2-Benzofurancarboxaldehyde: Another related compound with a benzofuran core but different functional groups.
Uniqueness: N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
306936-07-2 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2,(H2,10,11) |
Clave InChI |
KGLRLCNFJVSMCI-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C(C=C2)C(=NO)N |
SMILES isomérico |
C1COC2=C1C=C(C=C2)/C(=N\O)/N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















